2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol
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Overview
Description
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of dimethylamino groups and phenyl rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Shares similar structural features with dimethylamino groups and phenyl rings.
2-(dimethylamino)ethan-1-ol: Contains a dimethylamino group and an ethanol moiety.
N-Phenyldiethanolamine: Features a phenyl group and diethanolamine structure.
Uniqueness
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62885-19-2 |
---|---|
Molecular Formula |
C25H31N3O |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[2-[bis[4-(dimethylamino)phenyl]methylamino]phenyl]ethanol |
InChI |
InChI=1S/C25H31N3O/c1-27(2)22-13-9-20(10-14-22)25(21-11-15-23(16-12-21)28(3)4)26-24-8-6-5-7-19(24)17-18-29/h5-16,25-26,29H,17-18H2,1-4H3 |
InChI Key |
ZZBCWZJNQHIKCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=CC=C3CCO |
Origin of Product |
United States |
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